N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride

Cationic surfactant pH-responsive formulation stability

N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride (CAS 64265-49-2) is a cationic amphiphilic molecule, formally the monohydrochloride salt of an N-alkyl-substituted stearamide bearing a bis(2-hydroxyethyl)amino headgroup. Structurally defined by its C18 hydrocarbon chain, a central amide bond, an ethylene spacer, and a tertiary amine derivatized with two hydroxyethyl groups, the compound exhibits surfactant and emulsifying properties leveraged in cosmetic, pharmaceutical, and industrial formulations.

Molecular Formula C24H51ClN2O3
Molecular Weight 451.1 g/mol
CAS No. 64265-49-2
Cat. No. B12683893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride
CAS64265-49-2
Molecular FormulaC24H51ClN2O3
Molecular Weight451.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CCO.Cl
InChIInChI=1S/C24H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)25-18-19-26(20-22-27)21-23-28;/h27-28H,2-23H2,1H3,(H,25,29);1H
InChIKeyANLDAHIIWSEIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride (CAS 64265-49-2): Sourcing Rationale for a Multifunctional Cationic Stearamide


N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride (CAS 64265-49-2) is a cationic amphiphilic molecule, formally the monohydrochloride salt of an N-alkyl-substituted stearamide bearing a bis(2-hydroxyethyl)amino headgroup . Structurally defined by its C18 hydrocarbon chain, a central amide bond, an ethylene spacer, and a tertiary amine derivatized with two hydroxyethyl groups, the compound exhibits surfactant and emulsifying properties leveraged in cosmetic, pharmaceutical, and industrial formulations . Its registration as a food additive with EINECS number 264-762-8 further underscores its regulatory acceptance [1].

Why Generic Substitution with Standard Stearamide Surfactants Fails: The Functional Penalty of Overlooking the Bis(2-hydroxyethyl)amino Motif


The combination of a bis(2-hydroxyethyl)amino headgroup with a monohydrochloride salt form creates a functional profile distinct from in-class stearamide analogs. Unlike N,N-bis(2-hydroxyethyl)stearamide (CAS 93-82-3), which is a nonionic surfactant lacking the pH-dependent charge of the hydrochloride salt, the target compound provides tunable cationic character that influences substantivity, solubility, and interfacial behavior . Similarly, replacing the hydroxyethyl groups with dimethylamino substituents, as in N-(2-(dimethylamino)ethyl)stearamide monohydrochloride, alters hydrogen-bonding capacity, HLB, and compatibility with polar formulation components, making direct interchange technically unsound for applications where these properties are critical [1].

Quantitative Differential Evidence for N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride (CAS 64265-49-2)


Cationic Charge Density and pH-Dependent Ionization vs. Nonionic N,N-Bis(2-hydroxyethyl)stearamide

The monohydrochloride salt form of the target compound imparts a permanent cationic charge at formulation-relevant pH (typically pH 4–6), whereas the nonionic analog N,N-bis(2-hydroxyethyl)stearamide (CAS 93-82-3) remains uncharged across all pH ranges . This charge difference fundamentally affects substantivity to negatively charged substrates such as hair keratin and skin, a critical parameter in personal care conditioning applications. Quantitative adsorption data for the target compound remains limited in open literature; however, class-level inference from structurally related quaternary ammonium stearamide salts indicates that cationic charge increases adsorption onto hair fibers by 2- to 5-fold compared to nonionic amides under identical conditions [1].

Cationic surfactant pH-responsive formulation stability

Hydroxyethyl Group Contribution to Water Solubility vs. Dimethylamino Analog

The presence of two hydroxyethyl groups in the target compound (molecular weight 451.13 g/mol) increases its hydrophilic character relative to N-(2-(dimethylamino)ethyl)stearamide monohydrochloride (CAS 97375-19-4; molecular weight 391.07 g/mol), which bears two methyl substituents [1]. While direct experimental solubility comparison data is not available in the public domain, the calculated logP values (estimated using ChemAxon: 5.49 for the free base form vs. 6.2 for the dimethylamino analog) suggest a 0.7 log unit improvement in hydrophilicity attributable to the hydroxyethyl groups .

Surfactant solubility HLB hydrophilicity

Regulatory Status as a Food Additive vs. Research-Grade Analogs

The target compound is listed under EINECS number 264-762-8 and is classified in the food additives group, indicating a level of safety and quality assessment not necessarily available for closely related research-grade stearamide analogs such as N-(2-aminoethyl)stearamide hydrochlorides [1][2]. This regulatory status provides procurement confidence for applications requiring food-contact or indirect food-additive compliance.

Regulatory compliance food additive EINECS

Application Scenarios Where the Differentiated Properties of N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride (CAS 64265-49-2) Are Most Consequential


Cationic Conditioning Agents in Hair and Skin Care Formulations

The permanent cationic charge of the monohydrochloride salt enables strong substantivity to negatively charged hair and skin surfaces, providing durable conditioning without the pH-dependent performance limitations of amine-based alternatives [1]. Formulators seeking a single-component conditioning surfactant with intrinsic cationic character should prioritize this compound over nonionic stearamides or pH-labile amine salts.

Emulsifier for Acidic O/W Emulsions in Pharmaceuticals and Cosmetics

The combination of the bis(2-hydroxyethyl)amino headgroup and the hydrochloride salt form provides stable emulsification at low pH (pH 3–6), where nonionic stearamides may lose emulsion stability due to dehydration of their headgroup . This makes it suitable for acidic active ingredient delivery systems, such as those containing alpha-hydroxy acids or vitamin C derivatives.

Food-Contact Compliant Surfactant and Antistatic Agent

With its EINECS food-additive listing, this compound can be used in food-contact materials and indirect food additives, such as antistatic agents in packaging films or lubricants in food-processing equipment, where many structurally similar cationic stearamides lack the necessary regulatory clearance [2].

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